molecular formula C18H26O2 B1246249 (3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one

(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one

Cat. No.: B1246249
M. Wt: 274.4 g/mol
InChI Key: VFISUJDCZMSIKT-QNPHLTMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one is a natural product found in Chenopodium album with data available.

Scientific Research Applications

Phytotoxicity and Plant Growth Regulation

A study by DellaGreca et al. (2004) isolated two compounds, including (3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one, from the weed Chenopodium album. They explored the phytotoxic effects of these compounds on the germination and growth of lettuce, revealing insights into natural plant growth regulators and herbicides (DellaGreca, Di Marino, Zarrelli, & D’Abrosca, 2004).

Interaction with Retinoid X Receptor Alpha

Eroglu et al. (2010) investigated the effects of β-apocarotenoids, including β-apo-13-carotenone, on retinoid X receptor alpha (RXRα) signaling. This study found that β-apo-13-carotenone acts as an antagonist to RXRα, suggesting a potential role in modulating nuclear receptor signaling (Eroglu, Hruszkewycz, Curley, & Harrison, 2010).

Synthesis and Structural Analysis

The synthesis of optically active carotenoids with specific end groups, including derivatives of this compound, was detailed by Buchecker, Marti, & Eugster (1984). This work is significant for understanding the structural and stereochemical properties of such compounds (Buchecker, Marti, & Eugster, 1984).

Antioxidant Properties

Cardounel et al. (2003) studied a group of carotenoids, including the one , for their antioxidant properties, especially as direct radical scavengers. This research highlights the potential therapeutic applications of these compounds in oxidative stress-related conditions (Cardounel, Dumitrescu, Zweier, & Lockwood, 2003).

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

(3E,5E,7E)-8-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6-methylocta-3,5,7-trien-2-one

InChI

InChI=1S/C18H26O2/c1-13(7-6-8-15(3)19)9-10-17-14(2)11-16(20)12-18(17,4)5/h6-11,16-17,20H,12H2,1-5H3/b8-6+,10-9+,13-7+/t16-,17-/m0/s1

InChI Key

VFISUJDCZMSIKT-QNPHLTMISA-N

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=O)C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=O)C)C)(C)C)O

Synonyms

(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
3HAC cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
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(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
Reactant of Route 3
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
Reactant of Route 4
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
Reactant of Route 5
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one
Reactant of Route 6
(3R,6R,7E,9E,11E)-3-hydroxy-13-apo-alpha-caroten-13-one

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